Deisovalerylblastmycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

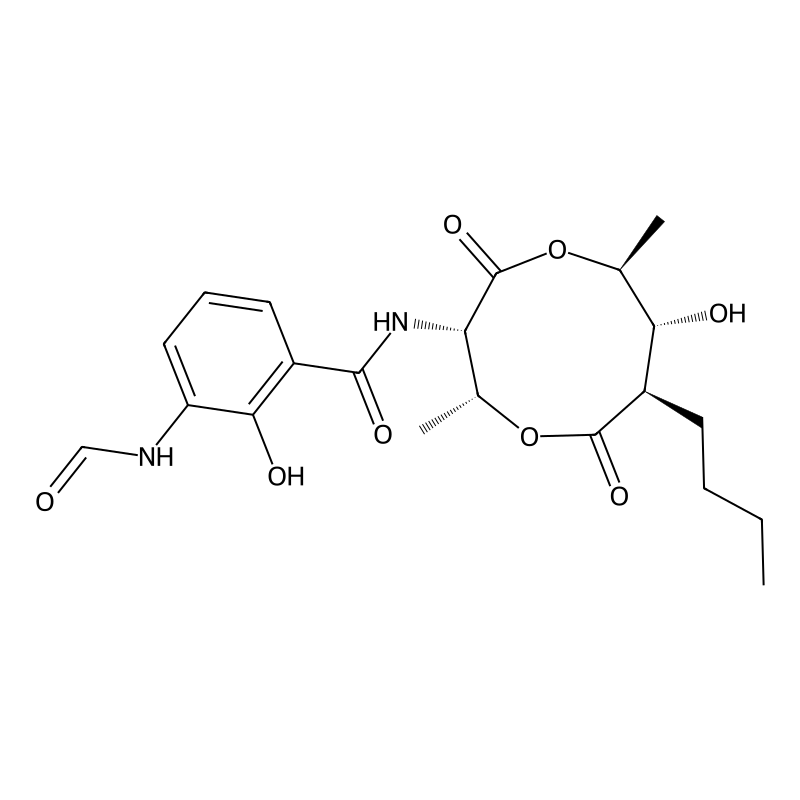

Deisovalerylblastmycin is a natural compound classified as an antimycin-type depsipeptide, produced by the actinobacterium Streptomyces sp. This compound exhibits a unique structure characterized by a lactone moiety and a branched fatty acid chain, which contributes to its biological activity. It has been noted for its crystalline form, with a melting point ranging from 186 to 188 °C and specific optical rotation indicating its chiral nature .

Deisovalerylblastmycin exhibits significant biological activity, particularly as an inhibitor of pro-inflammatory cytokine production. Studies have demonstrated its potential in reducing inflammation, making it a candidate for therapeutic applications in conditions such as asthma . Additionally, its antibacterial properties have been noted against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Due to its biological properties, deisovalerylblastmycin has potential applications in pharmaceuticals, particularly in developing anti-inflammatory agents and antibiotics. Its ability to inhibit cytokine production positions it as a candidate for treating inflammatory diseases. Furthermore, its antibacterial activity suggests utility in combating resistant bacterial strains .

Interaction studies involving deisovalerylblastmycin have focused on its mechanism of action against inflammatory pathways and bacterial targets. Research indicates that it may modulate signaling pathways related to inflammation, although detailed mechanisms remain an area for further investigation. Its interactions with cellular components and other drugs could provide insights into optimizing its therapeutic efficacy .

Deisovalerylblastmycin shares structural and functional similarities with other compounds in the antimycin family and related depsipeptides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Deisovalerylblastmycin | Depsipeptide | Anti-inflammatory, antibacterial | Unique branched fatty acid chain |

| Antimycin A | Depsipeptide | Antimicrobial | Known for potent antifungal activity |

| Colabomycin E | Depsipeptide | Anti-inflammatory | Contains different fatty acid components |

| Scalusamide A | Fatty acid derivative | Cytotoxic against cancer cells | Derived from fungal sources |

| Asukamycin D | Depsipeptide | Antimicrobial | Exhibits distinct cytotoxic properties |

Deisovalerylblastmycin's unique branched fatty acid structure distinguishes it from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.